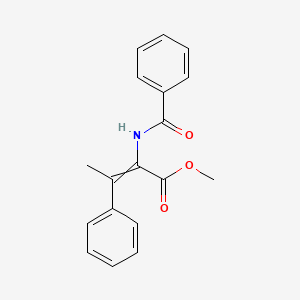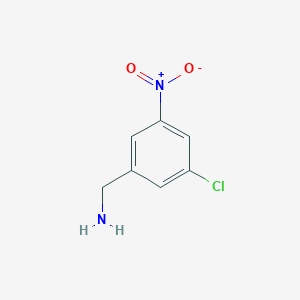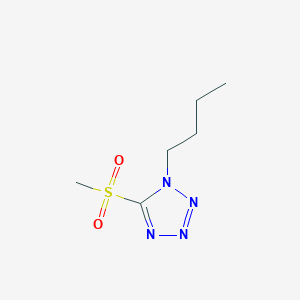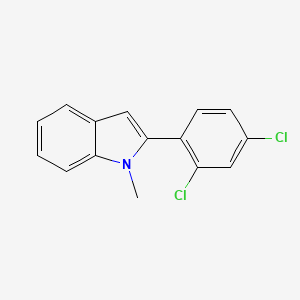![molecular formula C13H9N3O3 B13686748 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:
Organic Electronics: The compound is used as a p-type semiconductor in organic field-effect transistors (OFETs) due to its excellent charge transfer properties.
Medicinal Chemistry: It has been evaluated for its antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of fluorescent materials and corrosion inhibitors.
作用機序
The mechanism of action of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets. In organic electronics, the compound facilitates charge transfer through its conjugated system, enhancing the performance of OFETs . In medicinal applications, the compound binds to target proteins, inhibiting their function and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: This compound is also a benzotriazole derivative used as a UV absorber and stabilizer.
1-benzo[1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and are evaluated for their anticancer properties.
Uniqueness
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is unique due to its dual functionality, combining the properties of both benzotriazole and benzo[d][1,3]dioxole. This dual functionality enhances its versatility in various applications, from organic electronics to medicinal chemistry .
特性
分子式 |
C13H9N3O3 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
6-(benzotriazol-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C13H9N3O3/c17-11-6-13-12(18-7-19-13)5-10(11)16-14-8-3-1-2-4-9(8)15-16/h1-6,17H,7H2 |
InChIキー |
ZHUDUGOMUBIMEK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)N3N=C4C=CC=CC4=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13686671.png)

![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
![(R)-1-Amino-8-azaspiro[4.5]decane Dihydrochloride](/img/structure/B13686699.png)
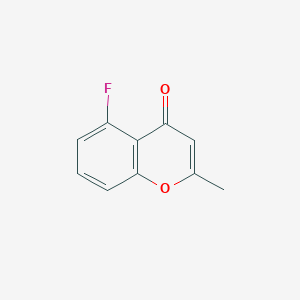
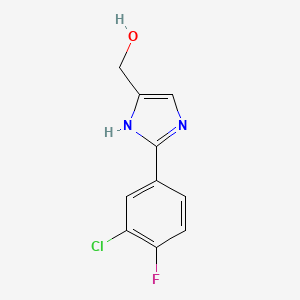
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
